2-(Methylsulfonyl)benzylamine
Overview
Description
2-(Methylsulfonyl)benzylamine, also known by its IUPAC name [2-(methylsulfonyl)phenyl]methanamine, is an organic compound with the molecular formula C8H11NO2S. It is a white to brown solid at room temperature and is known for its applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)benzylamine can be synthesized through several methods. One common synthetic route involves the reaction of 2-(methylsulfonyl)benzyl chloride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-(Methylsulfonyl)benzyl chloride
Reagent: Ammonia or an amine
Conditions: Basic conditions, often using a base such as sodium hydroxide or potassium carbonate
Product: this compound
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfonyl)benzylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Sulfides
Substitution: Various substituted benzylamine derivatives
Scientific Research Applications
2-(Methylsulfonyl)benzylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylsulfonyl)benzylamine involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzylamine: A simpler analog without the sulfonyl group.
2-(Methylthio)benzylamine: Similar structure but with a thioether group instead of a sulfonyl group.
Uniqueness
2-(Methylsulfonyl)benzylamine is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and properties. This makes it valuable in specific synthetic and research applications where other similar compounds may not be suitable .
Biological Activity
2-(Methylsulfonyl)benzylamine, also known as [2-(methylsulfonyl)phenyl]methanamine, is an organic compound with the molecular formula C₉H₁₃NO₂S. This compound is primarily recognized for its role as a synthetic intermediate in the development of various pharmaceuticals and agrochemicals. Despite limited direct studies on its biological activity, its structural characteristics suggest potential interactions with biological systems that merit further investigation.
Chemical Structure and Properties
The molecular structure of this compound features a benzene ring substituted with a methylsulfonyl group (-SO₂CH₃) at the 2-position and an amino group (-NH₂) at the 1-position. This configuration enhances its nucleophilic properties, making it a valuable building block in organic synthesis. The compound appears as a white to brown solid at room temperature and is soluble in various organic solvents.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleophilic Reactions : The sulfonyl group increases the nucleophilicity of the compound, allowing it to participate in various chemical reactions that can influence biological pathways.
- Receptor Interaction : Preliminary evidence suggests that similar compounds may interact with specific receptors or enzymes, potentially modulating their activity. For instance, compounds with similar structures have been studied for their roles as allosteric modulators in pain management through modulation of MrgX1 receptors, which are non-opioid targets for chronic pain treatment .
Biological Studies and Findings
While direct studies on this compound are sparse, related research provides insights into its potential biological implications:
- Synthesis and Characterization : A study on related sulfonamide compounds indicated their effectiveness as positive allosteric modulators, enhancing receptor activity significantly compared to baseline . This suggests that this compound might exhibit similar properties when incorporated into more complex molecular frameworks.
- Potential Therapeutic Applications : The compound's structure indicates that it could be a precursor for developing drugs targeting various diseases, including chronic pain and possibly cancer, given the role of sulfonamide derivatives in medicinal chemistry.
- Analytical Techniques : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the identity and purity of synthesized samples of related compounds, ensuring their suitability for biological testing.
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is helpful to compare it with similar compounds:
Compound Name | Structure Type | Known Biological Activity |
---|---|---|
2-Sulfonamidebenzamide | Sulfonamide | Allosteric modulator for MrgX1 receptors |
4-Fluoro-2-(methylsulfonyl)benzylamine | Benzylamine derivative | Potential antimicrobial properties |
2-Methyl-4-(propan-2-yloxy)aniline | Aniline derivative | Modulates enzyme activity and receptor binding |
Properties
IUPAC Name |
(2-methylsulfonylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOMETMTMXTMLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584885 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
410545-65-2 | |
Record name | 1-[2-(Methanesulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50584885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-methanesulfonylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.